BenchChemオンラインストアへようこそ!

RO 5166017

TAAR1 binding affinity species cross-reactivity

RO 5166017 [(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine] is a synthetic, orally bioavailable 2-aminooxazoline agonist of the trace amine-associated receptor 1 (TAAR1), a Gαs-coupled GPCR that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. It was engineered by Hoffmann-La Roche from the α2A-adrenergic scaffold S18616 through iterative medicinal chemistry optimization to achieve high TAAR1 affinity and selectivity across mouse, rat, cynomolgus monkey, and human orthologs.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B8483797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 5166017
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCN(CC1COC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)
InChIKeyPPONHQQJLWPUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO 5166017 – A Cross-Species, Highly Selective TAAR1 Agonist for Psychiatric & Metabolic Research


RO 5166017 [(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine] is a synthetic, orally bioavailable 2-aminooxazoline agonist of the trace amine-associated receptor 1 (TAAR1), a Gαs-coupled GPCR that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission . It was engineered by Hoffmann-La Roche from the α2A-adrenergic scaffold S18616 through iterative medicinal chemistry optimization to achieve high TAAR1 affinity and selectivity across mouse, rat, cynomolgus monkey, and human orthologs . RO 5166017 is supplied as a powder (≥95% HPLC purity) and is widely used as a pharmacological probe to dissect TAAR1-mediated signaling in neuropsychiatric and metabolic disease models .

Why RO 5166017 Cannot Be Replaced by Generic TAAR1 Ligands or In-Class Agonists


TAAR1-targeting compounds are pharmacologically heterogeneous: endogenous trace amines (β-PEA, p-tyramine) are weak, rapidly metabolized, and promiscuous across aminergic receptors ; clinically evaluated TAAR1 agonists such as ulotaront bear significant 5-HT1A partial agonism ; and even close structural analogs within the Roche 2-aminooxazoline series (e.g., RO5256390, RO5203648, RO5263397) exhibit divergent efficacy (full vs. partial agonism), species-dependent potency, and non-overlapping effects on dopamine transporter (DAT) trafficking . Consequently, substituting RO 5166017 with any alternative TAAR1 ligand introduces unpredictable shifts in net monoaminergic tone, directly compromising experimental reproducibility and invalidating cross-study comparisons. The quantitative evidence below substantiates exactly where RO 5166017 differs in measurable, decision-relevant terms.

RO 5166017 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Procurement Decisions


Cross-Species TAAR1 Affinity and Functional Potency vs. Endogenous Trace Amines

RO 5166017 binds TAAR1 with sub-nanomolar to low-nanomolar affinity across four preclinical species, representing a >100-fold affinity gain over the endogenous TAAR1 ligands β-phenylethylamine (β-PEA) and p-tyramine, which activate TAAR1 only at micromolar concentrations and exhibit significant off-target aminergic receptor activity . The compound's functional potency (cAMP EC50) similarly resides in the low-nanomolar range, with maximal efficacy (Emax) reaching 81–95% of the full agonist β-PEA response at human, rat, and monkey TAAR1, and 65% at mouse TAAR1, classifying RO 5166017 as a high-efficacy partial to near-full agonist depending on species .

TAAR1 binding affinity species cross-reactivity GPCR pharmacology

Broad-Spectrum Target Selectivity: 123-Target Profiling vs. Endogenous Trace Amine Promiscuity

RO 5166017 was counter-screened at 10 µM against a Cerep panel of 123 target proteins including GPCRs, ion channels, transporters, and enzymes . For the vast majority of targets, RO 5166017 produced no significant displacement of reference ligands. Only three targets exhibited measurable binding: the κ-opioid receptor, adrenergic α2 receptor, and imidazoline I1 receptor, with selectivity ratios (Ki target / Ki mouse TAAR1) of 79-fold, 64-fold, and 15-fold, respectively . Additionally, RO 5166017 at concentrations up to 30 µM failed to elicit cAMP production from mouse TAAR4, the sole other TAAR family member activated by trace amines . This selectivity profile contrasts with endogenous trace amines (β-PEA and p-tyramine), which act as agonists or substrates at multiple aminergic receptors and transporters including adrenergic receptors, dopamine receptors, and DAT .

TAAR1 selectivity off-target profiling Cerep panel aminergic receptors

Divergent Dopamine Transporter Regulation: RO 5166017 vs. RO5256390 vs. Ulotaront

In a direct head-to-head comparison, the TAAR1 agonists RO 5166017, RO5256390, and ulotaront produced qualitatively distinct effects on DAT function and trafficking . All three compounds were tested in parallel in cultured cells and rodent synaptosomes. RO 5166017 pretreatment increased dopamine (DA) uptake by approximately 50% relative to vehicle, whereas RO5256390 and ulotaront each reduced DA uptake by approximately 50% . Surface biotinylation experiments revealed that RO 5166017 increased plasma membrane DAT expression by ~15% via a TAAR1-dependent mechanism, while RO5256390 and ulotaront decreased DA uptake without altering DAT surface levels . Moreover, RO 5166017 uniquely enhanced amphetamine-induced DA efflux in a TAAR1-dependent manner; this effect was absent with RO5256390 and ulotaront .

dopamine transporter DAT trafficking TAAR1 agonist comparison dopamine uptake

In Vivo Target Engagement Specificity: WT vs. Taar1 Knockout Mouse Models

RO 5166017 was tested in parallel in wild-type (WT) and Taar1−/− knockout mice to establish that its behavioral effects are exclusively mediated through TAAR1 . In WT mice, RO 5166017 (0.01–1 mg/kg p.o.) dose-dependently prevented stress-induced hyperthermia (SIH), an established anxiolytic-like behavioral readout . In Taar1−/− mice, this effect was completely absent, confirming TAAR1 dependence . Similarly, RO 5166017 blocked cocaine-induced and dopamine transporter knockout (DAT-KO)-driven hyperlocomotion in WT mice, but produced no reduction in Taar1−/− animals . Additionally, RO 5166017 suppressed hyperactivity induced by the NMDA antagonist L-687,414, further demonstrating antipsychotic-like activity contingent on intact TAAR1 expression .

in vivo pharmacology Taar1 knockout stress-induced hyperthermia hyperlocomotion

Oral Bioavailability and Metabolic Stability: RO 5166017 vs. Endogenous Trace Amine Ligands

A critical limitation of endogenous TAAR1 ligands (β-PEA, p-tyramine, tryptamine) as research tools is their extremely rapid metabolic degradation by monoamine oxidases (MAO-A and MAO-B), resulting in plasma half-lives measured in seconds to minutes and negligible oral bioavailability . RO 5166017 was specifically designed to overcome this limitation: the 2-aminooxazoline scaffold confers resistance to MAO-mediated oxidative deamination, and the compound demonstrates oral bioavailability sufficient to produce dose-dependent behavioral effects across a 0.01–1 mg/kg oral dose range . In mouse brain slice electrophysiology, RO 5166017 inhibited VTA dopaminergic neuron firing with an IC50 of 1.73 nM and DRN serotonergic neuron firing with an IC50 of 2.99 nM, confirming that systemic administration achieves brain concentrations adequate for target engagement .

oral bioavailability metabolic stability pharmacokinetics trace amine comparison

RO 5166017 – High-Confidence Research and Industrial Application Scenarios Backed by Quantitative Evidence


Dissecting TAAR1-Specific vs. Off-Target Contributions in Dopaminergic Signaling

When the experimental objective is to isolate TAAR1-mediated modulation of the dopamine system, RO 5166017 provides the cleanest pharmacological tool available. Its >100-fold selectivity over 120 of 123 screened targets and the complete absence of behavioral effects in Taar1−/− mice ensure that any observed changes in dopaminergic neuron firing, dopamine release, or DAT function can be unambiguously attributed to TAAR1. This is particularly critical when comparing results against studies using ulotaront (which bears intrinsic 5-HT1A partial agonism) or endogenous trace amines (which directly engage adrenergic and dopaminergic receptors).

Functional Differentiation of TAAR1 Agonists Based on DAT Trafficking Outcomes

For laboratories characterizing the molecular pharmacology of TAAR1-DAT interactions, RO 5166017 is the only commercially available TAAR1 agonist that increases DAT surface expression (~15%) and enhances DA uptake (~50% increase) via a TAAR1-dependent mechanism . RO5256390 and ulotaront produce the opposite effect (reduced DA uptake). This divergent pharmacology makes RO 5166017 essential as a reference compound in studies aiming to classify novel TAAR1 ligands by their net effect on DA clearance capacity.

In Vivo Behavioral Pharmacology Requiring Oral Dosing Across Chronic Time Courses

RO 5166017's oral bioavailability at doses of 0.01–1 mg/kg, combined with its validated anxiolytic-like (stress-induced hyperthermia) and antipsychotic-like (hyperlocomotion blockade) efficacy in WT but not Taar1−/− mice , makes it the compound of choice for chronic oral dosing paradigms in mice and rats. Unlike endogenous trace amines that require MAO inhibitor co-treatment, RO 5166017 can be administered as a single agent via oral gavage or diet admixture, simplifying experimental logistics and eliminating MAO inhibitor-related confounds.

Cross-Species Translational Studies Requiring a Single Pharmacologically Characterized TAAR1 Probe

Because RO 5166017 has defined Ki and EC50 values at mouse, rat, human, and cynomolgus monkey TAAR1 orthologs , it enables seamless translational experimental designs: in vitro binding and cAMP data from human TAAR1-transfected HEK293 cells can be directly correlated with ex vivo electrophysiology in mouse brain slices and in vivo behavioral data in rats, using the same compound at appropriately scaled concentrations. This cross-species coherence is not achievable with species-selective TAAR1 ligands or with endogenous trace amines whose potency varies unpredictably across orthologs.

Quote Request

Request a Quote for RO 5166017

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.